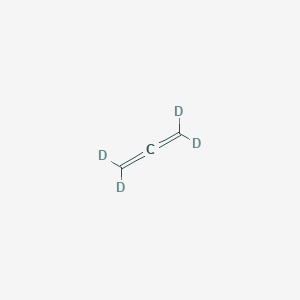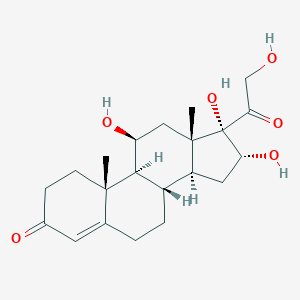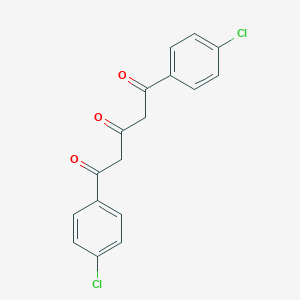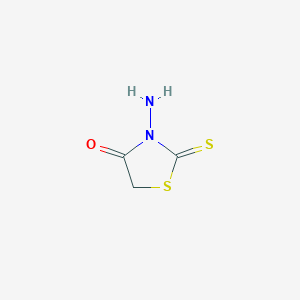
1-Allyl-2-chlorobenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Allyl-2-chlorobenzene can be achieved through various chemical reactions involving chlorobenzene derivatives. For example, the condensation of chlorobenzene and o-chlorotoluene with allyl alcohol has been investigated, revealing conditions for the preparation of 1-chlorophenyl-2-chloropropane and its subsequent conversion to propenylchlorobenzene, which is closely related to 1-Allyl-2-chlorobenzene (Shuikin et al., 1966). Furthermore, palladium-catalyzed sp2-sp3 coupling reactions involving chloromethylarenes and allyltrimethoxysilane offer a method for the synthesis of allyl arenes, showcasing the versatility in synthesizing allyl-substituted chlorobenzenes (Zhang et al., 2017).
Molecular Structure Analysis
The molecular structure of chlorobenzene derivatives, including those similar to 1-Allyl-2-chlorobenzene, has been extensively studied. For instance, the structure of 1,2,3-trichlorobenzene was determined using data from gas electron diffraction and liquid crystal NMR, highlighting the importance of structural analysis in understanding the physical and chemical properties of chlorobenzenes (Blake et al., 1990).
Chemical Reactions and Properties
Chemical reactions involving 1-Allyl-2-chlorobenzene and its analogs demonstrate a range of functionalities. For example, the reaction of 2-t-butyl-1,3-butadiene with π-allylic palladium chlorides indicates the potential for cyclization and complex formation, which is relevant for the synthesis and modification of chlorobenzene derivatives (Kiji et al., 1977).
Aplicaciones Científicas De Investigación
-
Environmental Science and Pollution Research
- Chlorobenzenes, including 1-Allyl-2-chlorobenzene, are a significant concern due to their high toxicity, persistence, and bioaccumulation .
- They are widely used as intermediates and organic solvents in various industries, contributing to pollution in soil and groundwater .
- Remediation techniques and environmental behavior of chlorobenzenes pollution in soil and groundwater are areas of active research .
-
Organic Chemistry and Natural Product Synthesis
- The allyl–allyl cross-coupling reaction is a significant cross-coupling reaction that provides a practical synthetic route for the direct construction of 1,5-dienes .
- These 1,5-dienes are abundant in terpenes and are significant building blocks in chemical synthesis .
- Catalysts derived from different metals, including Pd, Ni, Cu, Ir, etc., are extensively studied and show excellent regio- and enantioselective control .
- This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .
-
Electrophilic Aromatic Substitution
- This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound .
- The reaction involves the formation of a cationic intermediate, known as an arenium ion .
- The arenium ion is not aromatic but is conjugated, and aromaticity is reformed in the second step of the reaction .
- This type of reaction is commonly used in the synthesis of various benzene derivatives .
-
Material Science
Safety And Hazards
Propiedades
IUPAC Name |
1-chloro-2-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNZJCWUBKBTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341831 | |
| Record name | 1-Allyl-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-2-chlorobenzene | |
CAS RN |
1587-07-1 | |
| Record name | 1-Chloro-2-(2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1587-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Allyl-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allyl-2-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





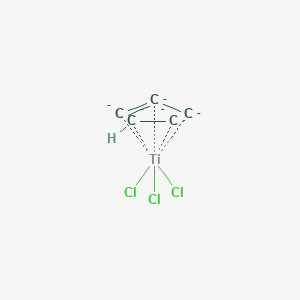
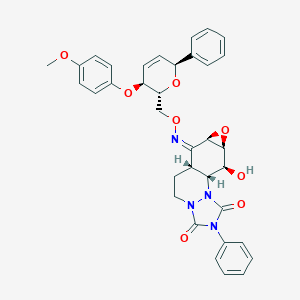
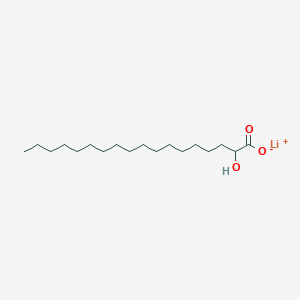
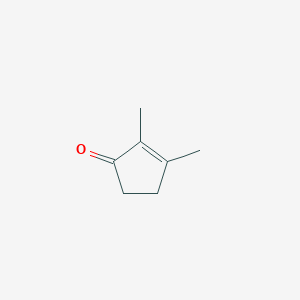

![5H-Dibenzo[b,e]azepine-6,11-dione](/img/structure/B74054.png)
